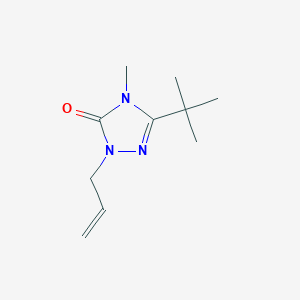
2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential as a therapeutic agent due to its unique structural properties. In
科学的研究の応用
Regioselective Synthesis in Medicinal Chemistry
The study by Barday et al. (2016) addresses the challenge of poor regioselectivity in the [4 + 2] cycloaddition of 3-azetidinones with internal alkynes via nickel-catalyzed carbon-carbon activation. By using 1,3-enynes as substrates, the research demonstrates a method to achieve complementary access to regioisomers of 3-hydroxy-4,5-alkyl-substituted pyridines. These pyridines are crucial intermediates in medicinal chemistry, suggesting the potential application of 2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone in the synthesis of such compounds (Barday et al., 2016).
Synthesis and Evaluation as CNS Active Agents
Thomas et al. (2016) describe the synthesis and pharmacological evaluation of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and their 2-azetidinone derivatives. These compounds were tested for antidepressant and nootropic activities, indicating the potential of 2-azetidinone scaffolds as central nervous system (CNS) active agents. This research highlights the relevance of 2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone in developing therapeutic agents for CNS disorders (Thomas et al., 2016).
Stereoselective Synthesis of Azetidines and Pyrrolidines
Medjahdi et al. (2009) focus on the base-induced cyclization of (2-aminoalkyl)oxiranes leading to the formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines. The oxidation of these azetidines results in azetidine-2-carboxylic acids, illustrating the compound's utility in synthesizing structurally diverse azetidines and pyrrolidines, which are valuable in various chemical syntheses and pharmaceutical applications (Medjahdi et al., 2009).
特性
IUPAC Name |
2-cyclopentylsulfanyl-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-15(11-20-14-5-1-2-6-14)17-9-13(10-17)19-12-4-3-7-16-8-12/h3-4,7-8,13-14H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYUOGTXFOYREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2439913.png)



![2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2439919.png)
![3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2439920.png)
![2-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2439922.png)

![1-Butyl-4-{1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2439925.png)

![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol](/img/structure/B2439929.png)

